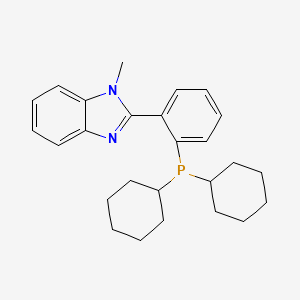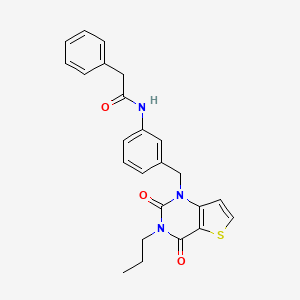
Fen1-IN-SC13
Vue d'ensemble
Description
Fen1-IN-SC13 is a useful research compound. Its molecular formula is C24H23N3O3S and its molecular weight is 433.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fen1-IN-SC13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fen1-IN-SC13 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Cancer Therapy
Fen1-IN-SC13 (FEN1 inhibitor SC13) is primarily investigated in the context of cancer therapy. FEN1, a DNA flap endonuclease, is pivotal in DNA replication and repair. It's overexpression in cancer cells, particularly in breast cancer, is essential for their rapid proliferation. Inhibiting FEN1 activity can impede DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. SC13, a small molecular compound, specifically targets FEN1, demonstrating its potential as a potent strategy for cancer therapy. It has shown efficacy in suppressing cancer cell proliferation, inducing chromosome instability, and sensitizing cancer cells to DNA damage-inducing therapeutic modalities, ultimately impeding cancer progression in models such as breast cancer (He et al., 2016).
Synergistic Effects with Chemotherapeutic Drugs
Studies have explored the synergistic effects of SC13 when combined with other chemotherapeutic drugs. For instance, the efficacy of paclitaxel, a major anticancer drug for cervical cancer, is significantly enhanced when used in conjunction with SC13. This indicates a potential novel strategy for tumor-targeting therapy in cervical cancer and possibly other cancers, offering a way to overcome common obstacles like enhanced DNA repair pathways in cancer cells (He et al., 2018).
Potential as a Diagnostic and Therapeutic Biomarker
FEN1's overexpression is common in various cancers due to the upregulation of DNA replication. Its role as a potential biomarker in oncological investigations is being explored. Innovative methods like signal-amplified detection based on cleavage-induced ligation of a dumbbell DNA probe and rolling circle amplification (RCA) have been developed. These methods provide highly sensitive and specific detection of FEN1, facilitating the quantification of FEN1 in real samples. The inhibitory effects of chemicals on FEN1 are also evaluated, paving the way for the development of FEN1 assay methods that involve signal amplification, which can enrich tools for FEN1-based diagnostics (Li et al., 2021).
Propriétés
IUPAC Name |
N-[3-[(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)methyl]phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-2-12-26-23(29)22-20(11-13-31-22)27(24(26)30)16-18-9-6-10-19(14-18)25-21(28)15-17-7-4-3-5-8-17/h3-11,13-14H,2,12,15-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMMKOHIRMBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC3=CC(=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fen1-IN-SC13 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




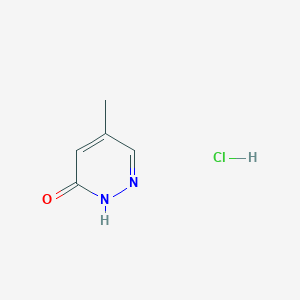
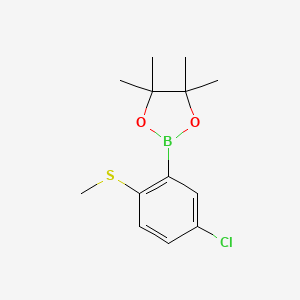

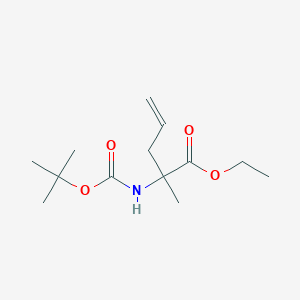
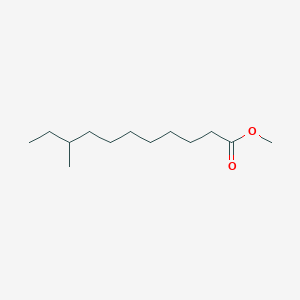
![6-methyl-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-5-(1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-3-carboxamide](/img/structure/B8227536.png)
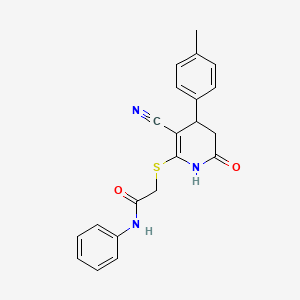
![1-Naphthalenesulfonic acid, 5-[[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]amino]-](/img/structure/B8227568.png)
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride](/img/structure/B8227569.png)
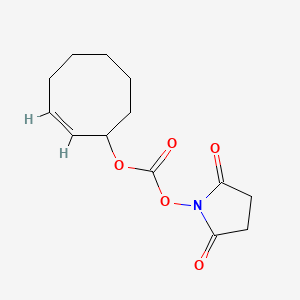
![Methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8227584.png)
